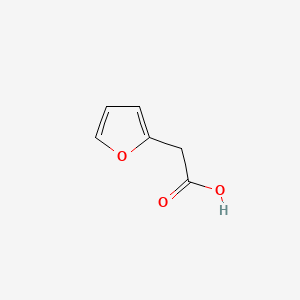

2-(Furan-2-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(furan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSRZETUSAOIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181864 | |

| Record name | Furan-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2745-26-8 | |

| Record name | 2-Furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAN-2-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2XFE1JTO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-(Furan-2-yl)acetic Acid from Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for producing 2-(furan-2-yl)acetic acid, a valuable building block in medicinal chemistry, starting from the bio-renewable platform chemical, furfural. This document provides a comprehensive overview of the core synthetic strategies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the reaction workflows.

Executive Summary

The synthesis of this compound from furfural is a multi-step process, as a direct one-pot conversion is not readily achievable. The most viable and well-documented approach involves a four-step sequence: the reduction of furfural to furfuryl alcohol, subsequent conversion to furfuryl chloride, followed by a nucleophilic substitution with a cyanide source to yield furan-2-acetonitrile, and finally, hydrolysis to the target carboxylic acid. Alternative routes, including a Grignard-based approach, offer additional synthetic strategies. This guide will focus on the primary four-step pathway, providing detailed methodologies and comparative data to aid researchers in the successful synthesis of this important furan derivative.

Core Synthesis Pathway: A Four-Step Approach

The principal synthetic route from furfural to this compound is a robust four-step process. Each step is detailed below with comprehensive experimental protocols.

Step 1: Reduction of Furfural to Furfuryl Alcohol

The initial step involves the reduction of the aldehyde functional group of furfural to an alcohol. This can be achieved through various methods, including catalytic hydrogenation and electrocatalytic reduction.

Experimental Protocol: Catalytic Hydrogenation

-

Materials: Furfural, Ethanol, Co/SiO2 catalyst, Hydrogen gas.

-

Procedure: In a batch reactor, a solution of furfural (1 g) in ethanol (9 g) is combined with a Co/SiO2 catalyst (50 mg). The reactor is pressurized with hydrogen gas to 20 bar and heated to 150 °C for 1 hour.[1] Upon completion, the reactor is cooled, and the catalyst is removed by filtration to yield a solution of furfuryl alcohol.

-

Quantitative Data: This method can achieve up to 100% conversion of furfural with 100% selectivity to furfuryl alcohol.[1]

| Parameter | Value | Reference |

| Reactants | Furfural, H2 | [1] |

| Catalyst | Co/SiO2 | [1] |

| Solvent | Ethanol | [1] |

| Temperature | 150 °C | [1] |

| Pressure | 20 bar | [1] |

| Reaction Time | 1 hour | [1] |

| Conversion | 100% | [1] |

| Selectivity | 100% | [1] |

Step 2: Synthesis of Furfuryl Chloride from Furfuryl Alcohol

The hydroxyl group of furfuryl alcohol is then converted to a more reactive leaving group, a chloride, to facilitate the subsequent nucleophilic substitution. This is a standard transformation that can be achieved using various chlorinating agents.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Materials: Furfuryl alcohol, Thionyl chloride (SOCl2), Pyridine, Anhydrous diethyl ether.

-

Procedure: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a solution of furfuryl alcohol in anhydrous diethyl ether is cooled in an ice bath. Pyridine is added as a base. Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours. The reaction mixture is then cooled, and the pyridinium hydrochloride salt is removed by filtration. The filtrate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude furfuryl chloride, which is often used in the next step without further purification due to its instability.

| Parameter | Value |

| Reactants | Furfuryl alcohol, Thionyl chloride |

| Solvent | Anhydrous diethyl ether |

| Base | Pyridine |

| Temperature | 0-10 °C (addition), Reflux |

| Reaction Time | 2-3 hours |

| Yield | ~70-80% (estimated) |

Step 3: Cyanation of Furfuryl Chloride to Furan-2-acetonitrile

The introduction of the carbon atom for the acetic acid side chain is achieved through a nucleophilic substitution reaction using a cyanide salt.

Experimental Protocol: Reaction with Sodium Cyanide

-

Materials: Furfuryl chloride, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO).

-

Procedure: In a well-ventilated fume hood, a solution of furfuryl chloride in DMSO is added dropwise to a stirred suspension of sodium cyanide in DMSO at room temperature. The reaction is mildly exothermic and the temperature should be monitored. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield furan-2-acetonitrile.[2]

-

Quantitative Data: Yields for this type of reaction are typically in the range of 60-80%.[2]

| Parameter | Value | Reference |

| Reactants | Furfuryl chloride, Sodium cyanide | [2] |

| Solvent | Dimethyl sulfoxide (DMSO) | [2] |

| Temperature | Room temperature | [2] |

| Reaction Time | Several hours | [2] |

| Yield | 60-80% (typical) | [2] |

Step 4: Hydrolysis of Furan-2-acetonitrile to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Acidic Hydrolysis

-

Materials: Furan-2-acetonitrile, Sulfuric acid, Water.

-

Procedure: A mixture of furan-2-acetonitrile and aqueous sulfuric acid (e.g., 50%) is heated at reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured onto crushed ice. The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or an ethanol-water mixture.

| Parameter | Value |

| Reactants | Furan-2-acetonitrile, H2SO4, H2O |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Yield | High (typically >80%) |

Alternative Synthetic Routes

Alternative Route 1: Grignard Reagent Pathway

An alternative approach involves the formation of a Grignard reagent from furfuryl chloride, followed by carbonation.

Experimental Protocol

-

Grignard Reagent Formation: Furfuryl chloride is reacted with magnesium turnings in anhydrous diethyl ether to form furfuryl magnesium chloride.

-

Carbonation: The freshly prepared Grignard reagent is then poured over crushed dry ice (solid CO2).

-

Workup: The reaction mixture is quenched with a dilute acid (e.g., HCl) to yield this compound.

Visualizing the Synthesis: Reaction Workflows

Caption: The primary four-step synthetic pathway from furfural to this compound.

Caption: An alternative synthetic route via a Grignard reagent.

Conclusion

The synthesis of this compound from furfural is a valuable transformation for the production of a key building block in drug discovery and development. The detailed four-step pathway presented in this guide, along with the alternative Grignard route, provides researchers with a solid foundation for the laboratory-scale synthesis of this compound. The provided experimental protocols and quantitative data are intended to facilitate the successful implementation of these synthetic strategies. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when working with hazardous reagents such as thionyl chloride and sodium cyanide.

References

Spectroscopic Profile of 2-(Furan-2-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Furan-2-yl)acetic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes experimentally derived ¹H NMR data, along with predicted ¹³C NMR, IR, and Mass Spectrometry data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also provided to assist researchers in their laboratory work.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The following ¹H NMR data was obtained from a spectrum of this compound dissolved in DMSO-d6.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.5 (very broad s) | singlet | - | COOH |

| ~7.55 | dd | 1.8, 0.8 | H5 |

| ~6.40 | dd | 3.2, 1.8 | H4 |

| ~6.25 | d | 3.2 | H3 |

| ~3.75 | s | - | CH₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O |

| ~148 | C2 |

| ~143 | C5 |

| ~111 | C4 |

| ~108 | C3 |

| ~35 | CH₂ |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Broad band, characteristic of a carboxylic acid |

| ~1700 | C=O stretch | Strong, sharp absorption |

| ~1500-1600 | C=C stretch | Furan ring vibrations |

| ~1000-1300 | C-O stretch | Furan ring and carboxylic acid C-O stretches |

| ~3100 | =C-H stretch | Furan ring C-H |

| ~2900 | -C-H stretch | Methylene C-H |

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern.

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 81 | High | [M - COOH]⁺ |

| 67 | Moderate | [C₄H₃O]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Vortex the sample to ensure homogeneity.

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.

-

Place the NMR tube into the spectrometer's probe.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire a standard one-dimensional proton spectrum.

-

For ¹³C NMR, acquire a proton-decoupled carbon spectrum. A greater number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol (ATR Method)

Sample Preparation: No specific sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of this compound onto the ATR crystal and ensure good contact using the pressure arm.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction and Ionization:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

-

Accelerate the resulting positively charged ions.

-

Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detect the ions to generate the mass spectrum.

Visualizations

References

An In-depth Technical Guide to 2-(Furan-2-yl)acetic acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)acetic acid, also known as 2-furanacetic acid, is a heterocyclic carboxylic acid that serves as a valuable building block in medicinal chemistry and organic synthesis. The furan moiety is a privileged scaffold found in numerous biologically active compounds, and its derivatives have garnered significant interest for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, analytical protocols, and spectral characterization of this compound.

Physical and Chemical Properties

This compound is a white to yellow crystalline solid at room temperature.[1][2][3] Its fundamental properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [4][5] |

| Molecular Weight | 126.11 g/mol | [4][5] |

| CAS Number | 2745-26-8 | [4][5] |

| Appearance | White to yellow powder/crystal | [1][2][3] |

| Melting Point | 64-69 °C | [4] |

| Boiling Point | Not readily available | |

| pKa | Estimated to be similar to acetic acid (4.76) due to the carboxylic acid group, but influenced by the furan ring. Experimental value not readily available. | [6] |

| Solubility | Information not readily available. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and THF. | [7] |

Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 0.6 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Topological Polar Surface Area | 50.4 Ų | [8] |

Experimental Protocols

Synthesis of this compound via the Willgerodt-Kindler Reaction

A plausible and effective method for the synthesis of this compound is the Willgerodt-Kindler reaction, starting from the readily available 2-acetylfuran.[9][10][11] This reaction transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Step 1: Synthesis of 2-Acetylfuran (Precursor)

2-Acetylfuran can be synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[12][13]

-

Materials: Furan, acetic anhydride, 85% phosphoric acid, chloroform, 30% sodium hydroxide solution.

-

Procedure:

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, add 12.3 g (0.12 mol) of acetic anhydride and 1.2 g of 85% phosphoric acid.[13]

-

While stirring at 25 °C, add 6.8 g (0.1 mol) of furan dropwise over approximately 1 hour.[13]

-

Heat the mixture to 70 °C and maintain for 5 hours.[13]

-

Cool the reaction to 50 °C and add 200 mL of water. Stir for 30 minutes.[13]

-

Cool to below 30 °C and extract three times with 100 mL of chloroform.[13]

-

Combine the organic extracts and neutralize to a pH of approximately 6 with 30% sodium hydroxide solution.[13]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude 2-acetylfuran by vacuum distillation.

-

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

-

Materials: 2-Acetylfuran, sulfur, morpholine (or another secondary amine), sodium hydroxide.

-

Procedure:

-

In a reaction vessel, combine 2-acetylfuran (1.0 eq), elemental sulfur (2.5-3.0 eq), and morpholine (3.0-4.0 eq).

-

Heat the mixture to reflux (typically around 130-140 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess morpholine under reduced pressure.

-

To the resulting crude thioamide, add an aqueous solution of sodium hydroxide (e.g., 20-25%).

-

Heat the mixture to reflux for several hours to hydrolyze the thioamide to the carboxylic acid salt.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 1-2.

-

The product, this compound, will precipitate. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

-

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[14]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., Newcrom R1).[14]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid (for Mass Spectrometry compatibility).[14]

-

Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectral analysis).

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

-

Prepare the sample solution by dissolving a known amount of the material in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the chromatogram and determine the retention time of the analyte.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Furan H5 | ~7.5 | m | 1H |

| Furan H3 | ~6.2 | m | 1H |

| Furan H4 | ~6.3 | m | 1H |

| -CH₂- | ~3.6 | s | 2H |

| -COOH | ~12.4 (broad) | s | 1H |

Note: The provided ¹H NMR data is based on a spectrum found in supplementary information and may vary depending on the solvent and instrument used.[15]

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~172 | Carboxylic acid |

| Furan C2 | ~148 | |

| Furan C5 | ~142 | |

| Furan C3 | ~111 | |

| Furan C4 | ~107 | |

| -CH₂- | ~34 |

Note: The ¹³C NMR chemical shifts are predicted values based on typical ranges for similar structures and require experimental verification.[7][16][17]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~3100 | C-H stretch (aromatic) | Furan ring |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic) | Furan ring |

| ~1250 | C-O stretch | Carboxylic acid |

| ~1000-1100 | C-O-C stretch | Furan ring |

Note: These are expected ranges and may vary.[18]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit fragmentation patterns characteristic of carboxylic acids and furan derivatives.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 126) should be observable.

-

Key Fragmentation Pathways:

Biological Activity

While specific and extensive biological activity data for this compound is limited, the broader class of furan derivatives is well-known for a wide spectrum of biological activities.

-

Antimicrobial Activity: Furan derivatives have demonstrated activity against various bacteria and fungi.[23][24][25][26][27] For instance, some 2-vinylfuran derivatives inhibit the growth of Saccharomyces cerevisiae and Candida albicans.[24] Other furan derivatives have shown inhibitory activity against Escherichia coli and Staphylococcus aureus.[25]

-

Anti-inflammatory Activity: Furan-containing compounds, particularly furan fatty acids, have been investigated for their anti-inflammatory properties.[23][28] These effects are thought to be mediated, in part, by their antioxidant and radical-scavenging abilities.[23] Some studies suggest that furan derivatives can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[23] However, no specific signaling pathways for this compound have been elucidated.

Conclusion

This compound is a versatile chemical intermediate with potential applications in drug discovery and development. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, analytical methods for its characterization, and a summary of the known biological activities of the broader furan class. Further research is warranted to fully elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 2745-26-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. imreblank.ch [imreblank.ch]

- 5. Furan-2-acetic acid | C6H6O3 | CID 75974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 2745-26-8|this compound|BLD Pharm [bldpharm.com]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 12. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Furan-2-acetic acid | SIELC Technologies [sielc.com]

- 15. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of 2-(Furan-2-yl)acetic Acid Derivatives

Introduction

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in medicinal chemistry.[1][2] Its unique steric and electronic properties allow it to serve as a bioisostere for other aromatic rings, like phenyl, potentially improving metabolic stability, bioavailability, and drug-receptor interactions.[1] Furan derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] This has led to their incorporation into numerous clinically approved drugs, such as nitrofurantoin (antibacterial) and ranitidine (anti-ulcer).[2][5]

This guide focuses specifically on the derivatives of "this compound," a key intermediate that provides a flexible linker for introducing diverse functional groups. By modifying the core acid, hydrazide, or amide functionalities, researchers have developed novel compounds with significant therapeutic potential. This document collates quantitative biological data, details key experimental protocols, and visualizes relevant pathways and workflows to provide a comprehensive resource for professionals in drug discovery and development.

Antimicrobial Activity

Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens. The furan nucleus itself is central to the antimicrobial action of drugs like nitrofurantoin, where the nitro group undergoes reductive activation within bacterial cells to produce reactive intermediates that disrupt cellular processes.[1] Modifications to the this compound scaffold aim to enhance this activity, broaden the spectrum, or overcome resistance mechanisms.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against selected microbial strains.

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-Phenyl-3-(furan-2-yl)propanoic acid | Candida albicans ATCC 10231 | 64 | [6] |

| 3-Phenyl-3-(furan-2-yl)propanoic acid | Staphylococcus aureus ATCC 29213 | 128 | [6] | |

| 3-(4-Tolyl)-3-(furan-2-yl)propanoic acid | Candida albicans ATCC 10231 | 64 | [6] | |

| 3-(4-Tolyl)-3-(furan-2-yl)propanoic acid | Staphylococcus aureus ATCC 29213 | 128 | [6] | |

| Fluorinated 5-Nitrofuran Derivatives | 5-nitrofuran-2-yl derivative 29 | Staphylococcus epidermidis ATCC 12228 | 3.91 | [7] |

| 5-nitrofuran-2-yl derivative 29 | Staphylococcus aureus ATCC 43300 | 15.62 | [7] | |

| Hydrazide Derivatives | Schiff bases (3a-k) | Gram-positive & Gram-negative bacteria | Varied | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6][9]

1. Preparation of Materials:

- Test Compounds: Dissolve synthesized furan derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[9]

- Microbial Culture: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to reach the logarithmic growth phase.[9] Adjust the inoculum density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

- Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

- Serial Dilution: Add culture medium to all wells of the 96-well plate. Perform a two-fold serial dilution of the compound stock solution across the wells to achieve a range of final concentrations (e.g., from 256 µg/mL down to 1 µg/mL).[6]

- Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

- Controls: Include a positive control (microbes in broth without the compound) to ensure viability and a negative control (broth only) to check for sterility.

- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

3. Data Analysis:

- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

- A microplate reader can also be used to measure absorbance (e.g., at 600 nm) for a quantitative assessment of growth inhibition.

Visualization: Antimicrobial Screening Workflow

Anticancer Activity

The furan scaffold is present in numerous compounds investigated for their anticancer properties.[3][10] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The mechanisms of action often involve inducing apoptosis, arresting the cell cycle, or inhibiting key enzymes involved in cancer progression, such as protein kinases.[11][12][13]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Derivative | Cancer Cell Line | IC50 | Reference |

| Furan-based Hydrazones | Compound 3 | HepG-2 (Liver) | 5.5 ± 1.2 µM | [10] |

| Compound 12 | HepG-2 (Liver) | 7.29 ± 1.5 µM | [10] | |

| Compound 14 | HepG-2 (Liver) | 4.2 ± 1.2 µM | [10] | |

| Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 µM | [14][15] |

| N-phenyl triazinone | Compound 7 | MCF-7 (Breast) | 2.96 µM | [14][15] |

| Fluorinated Benzofurans | Compound 13b | Panc-1 (Pancreatic) | 1.04 µM | [7] |

| Furopyrimidines | Compound 7b | A549 (Lung) | 6.66 µM | [12] |

| Compound 7b | HT-29 (Colon) | 8.51 µM | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[14][16]

1. Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.

2. Procedure:

- Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

- Compound Treatment: Prepare serial dilutions of the furan derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO, final concentration ≤ 0.5%) and a positive control (a known cytotoxic agent like Doxorubicin).[10][16]

- Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[11]

- MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[11][16]

- Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[11]

3. Data Analysis:

- Measure the absorbance of the dissolved formazan solution using a microplate reader at a wavelength of approximately 570 nm.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Visualization: VEGFR-2 Signaling Pathway

Several furan derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[12] Inhibition of this pathway can prevent the formation of new blood vessels that tumors need to grow.

Anti-inflammatory Activity

Inflammation is a biological response implicated in numerous diseases.[17] Key targets for anti-inflammatory drugs include enzymes like Cyclooxygenase (COX-1 and COX-2) and Lipoxygenases (LOX), as well as signaling pathways like NF-κB.[17][18] Furan derivatives have been shown to inhibit these targets, reducing the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO).[5][19][20]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound Class | Derivative | Target/Assay | Activity | Reference |

| Hydrazide Analogues | Compound C12 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 70.3% Inhibition | [19] |

| Compound C10 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 70.1% Inhibition | [19] | |

| Compound C3 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 68.4% Inhibition | [19] | |

| Furanocoumarins | Bergapten | Carrageenan-induced foot edema | ED50 = 1.6±0.003 mg/kg | [5] |

| Oxypeucedanin hydrate | Carrageenan-induced foot edema | ED50 = 126.4±0.011 mg/kg | [5] | |

| 2,5-Diaryl Furans | Proline-substituted furan | COX-2 (PGE2 secretion) | Selective Inhibition | [20] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to directly inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[17]

1. Materials:

- Commercial COX activity assay kit (colorimetric or fluorometric).

- Purified ovine COX-1 and human recombinant COX-2 enzymes.

- Heme cofactor.

- Arachidonic acid (substrate).

- Test compounds (furan derivatives) and known inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).

2. Procedure:

- Reconstitute the purified COX-1 and COX-2 enzymes according to the kit instructions.

- In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.

- Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind.

- Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

- Measure the absorbance or fluorescence over time using a microplate reader, as the probe in the kit reacts with the PGG2 produced by the enzyme's peroxidase activity.

3. Data Analysis:

- Calculate the rate of reaction for each well.

- Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

- Plot the percentage of inhibition against the compound concentration to calculate the IC50 value for both COX-1 and COX-2.

- The COX-2 selectivity index can be calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Visualization: Cyclooxygenase (COX) Pathway in Inflammation

The COX pathway is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[17] It converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds in medicinal chemistry. The accumulated evidence clearly demonstrates their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3][5] The ability to readily synthesize a diverse library of analogues from a common starting material allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds.

Future research should focus on elucidating the precise molecular mechanisms of the most potent derivatives, exploring their pharmacokinetic and pharmacodynamic profiles in preclinical in vivo models, and further refining their structures to enhance target selectivity and minimize potential toxicity.[2][18] The strategic application of the protocols and an understanding of the pathways detailed in this guide will be instrumental in advancing these furan-based compounds through the drug discovery pipeline.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 11. mdpi.com [mdpi.com]

- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(Furan-2-yl)-2-oxoacetic Acid|Research Use Only [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. athmicbiotech.com [athmicbiotech.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Furan-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-(Furan-2-yl)acetic acid (CAS Number: 2745-26-8), a key heterocyclic building block in organic synthesis and drug discovery. This document consolidates essential information including its chemical identity, physicochemical properties, synthesis methodologies, and known biological context. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of synthetic pathways to support research and development activities.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative of furan. Its unique structural features make it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.[1]

-

CAS Number: 2745-26-8

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Furanacetic acid, 2-Furylacetic acid

-

Molecular Formula: C₆H₆O₃

-

Molecular Weight: 126.11 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Melting Point | 64-69 °C | [3] |

| Appearance | White to yellow crystalline powder | |

| Purity | >97% | [3] |

| LogP | 0.6 | [2] |

| Topological Polar Surface Area | 50.4 Ų | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Two common methods are detailed below.

Synthesis via Oxidation of 2-Acetylfuran

A prevalent method involves the oxidation of 2-acetylfuran. This pathway is often utilized in industrial settings for the production of furan-based pharmaceutical intermediates.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Mixture: 2-Acetylfuran is dissolved in a suitable solvent system, which can include a mixture of water and an acid, such as a combination of hydrochloric and sulfuric acids.

-

Catalyst Addition: A metal salt catalyst, for instance, copper(II) sulfate pentahydrate, is introduced to the reaction mixture.

-

Oxidant Addition: An aqueous solution of an oxidizing agent, such as sodium nitrite, is added dropwise to the stirred mixture while maintaining the temperature within a specific range (e.g., 65°C). The addition rate is controlled to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The pH is adjusted to an acidic value (e.g., pH 2-3) using a strong acid like hydrochloric acid to precipitate the product.

-

Isolation and Purification: The resulting precipitate, 2-(furan-2-yl)-2-oxoacetic acid, is collected by filtration, washed with cold water, and can be further purified by recrystallization. Subsequent reduction of the keto group would yield this compound.

Caption: Synthetic pathway from 2-acetylfuran to this compound.

Synthesis via Hydrolysis of 2-(Furan-2-yl)acetonitrile

Another common laboratory-scale synthesis involves the hydrolysis of 2-(furan-2-yl)acetonitrile. This method provides a high yield of the desired carboxylic acid.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

-

Initial Mixture: 2-(Furan-2-yl)acetonitrile is added to a solution of a strong base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period of 2 to 4 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is typically extracted with a non-polar solvent (e.g., ether) to remove any unreacted starting material.

-

Acidification: The aqueous layer is then acidified with a concentrated acid, such as hydrochloric acid, until the pH is strongly acidic. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Synthesis of this compound via hydrolysis of the corresponding acetonitrile.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the furan ring protons and the methylene protons adjacent to the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display distinct peaks for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the four unique carbons of the furan ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the carbonyl group will be observed around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ).

Biological Context and Potential Applications

While this compound itself is primarily a synthetic intermediate, the furan scaffold is present in numerous biologically active compounds. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4]

The biological activity of furan-containing molecules is often attributed to the electron-rich nature of the furan ring, which can participate in various interactions with biological macromolecules. For instance, some furan derivatives have been shown to induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) and modulation of mitochondrial pathways.[5]

The anti-inflammatory properties of some natural furan fatty acids are linked to their antioxidant capabilities, where the furan ring can act as a scavenger of peroxyl radicals.[4] Furthermore, derivatives of this compound have been investigated for their antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[6]

While a specific signaling pathway for this compound is not well-established in the literature, a derivative has been identified as an antagonist of the A₂A adenosine receptor (A₂AAR), a G-protein-coupled receptor implicated in cancer therapy.[7] Blockade of the A₂AAR signaling pathway can lead to cell cycle arrest and necrosis-mediated cell death in glioblastoma cells.[7]

Caption: Postulated antagonism of the A₂A adenosine receptor signaling pathway by a derivative of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with established utility in organic synthesis. Its furan core suggests a potential for biological activity, a characteristic that is underexplored for this specific molecule but well-documented for the broader class of furan derivatives. This guide provides a foundational repository of technical information to facilitate further research into the synthesis, properties, and potential applications of this compound and its derivatives in drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. Furan-2-acetic acid | C6H6O3 | CID 75974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-呋喃乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Furan-2-yl)-2-oxoacetic Acid|Research Use Only [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-(Furan-2-yl)acetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(Furan-2-yl)acetic acid in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this guide focuses on providing a summary of qualitative solubility information, a detailed experimental protocol for determining quantitative solubility, and a visual workflow to aid researchers in generating this critical data. This document is intended to be a practical resource for scientists and professionals in drug development and chemical research, enabling them to effectively utilize this compound in their work.

Introduction

This compound is a carboxylic acid derivative containing a furan moiety. Its unique chemical structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Understanding the solubility of this compound in different organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical procedures. Optimal solvent selection is critical for reaction kinetics, yield, and purity of the final product. This guide addresses the current gap in quantitative solubility data by providing the necessary tools and methodologies for its determination.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound is not extensively reported in publicly accessible literature, its structural features—a polar carboxylic acid group and a moderately polar furan ring—allow for general solubility predictions. The principle of "like dissolves like" is a useful starting point. The compound is expected to be soluble in polar organic solvents.

Based on available information and the solubility of structurally similar compounds, a qualitative solubility profile has been compiled.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale/Notes |

| Polar Protic | Methanol | Soluble | The carboxylic acid group can form hydrogen bonds with the solvent. |

| Ethanol | Soluble[1][2] | Similar to methanol, hydrogen bonding is a key factor. | |

| Acetic Acid | Likely Soluble | The solvent is a carboxylic acid, promoting favorable interactions. | |

| Polar Aprotic | Acetone | Likely Soluble | The polar carbonyl group of acetone can interact with the solute. |

| Acetonitrile | Likely Soluble | The polar nitrile group can engage in dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar solvent capable of dissolving a wide range of compounds. | |

| Tetrahydrofuran (THF) | Moderately Soluble | The ether oxygen allows for some polarity and hydrogen bond acceptance. | |

| Non-Polar | Hexane | Insoluble | The significant difference in polarity makes dissolution unfavorable. |

| Toluene | Sparingly Soluble to Insoluble | The aromatic ring of toluene may have some weak interaction with the furan ring. | |

| Chlorinated | Dichloromethane | Sparingly Soluble | Offers moderate polarity but lacks strong hydrogen bonding capabilities. |

Note: This table is based on general chemical principles and qualitative mentions in the literature. Experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following gravimetric method is a widely accepted and accurate technique for determining the solubility of a solid compound in a given solvent at a specific temperature.[3][4][5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is important not to disturb the solid at the bottom of the vial.

-

To ensure no solid particles are transferred, pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent from the solution. This can be done in a fume hood at ambient temperature or in an oven at a temperature below the melting point of this compound to avoid decomposition. A vacuum oven can expedite this process at a lower temperature.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute. Repeat the drying and weighing cycles until a constant mass is achieved.

-

Data Calculation

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of the solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solute)

-

Volume of the solvent (V_solvent): Mass of the solvent / Density of the solvent (at the experimental temperature)

-

Solubility ( g/100 mL): (m_solute / V_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides essential information regarding the solubility of this compound in organic solvents. While quantitative data is sparse in the current literature, the provided qualitative assessment and, most importantly, the detailed experimental protocol and workflow diagram, empower researchers to generate this data in their own laboratories. Accurate solubility data is fundamental to the successful application of this versatile compound in research and development. It is anticipated that this guide will serve as a valuable resource for the scientific community, facilitating more efficient and informed use of this compound.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(Furan-2-yl)acetic Acid

This technical guide provides a comprehensive overview of the safety data for 2-(Furan-2-yl)acetic acid, a key intermediate in pharmaceutical and chemical synthesis. The information is compiled for researchers, scientists, and professionals in drug development, presenting critical safety and handling information in a structured format.

Chemical Identification and Physical Properties

This compound, also known as 2-Furylacetic acid, is a solid organic compound.[1] Its identification and key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2745-26-8 | [1][2][3] |

| EC Number | 220-380-3 | [1][2][3] |

| Molecular Formula | C6H6O3 | [1][2][4] |

| Molecular Weight | 126.11 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 64 - 69 °C | [1] |

| Boiling Point | 234 °C | [1] |

| Storage Temperature | 2 - 8 °C | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are detailed below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Serious eye damage | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[1][4][6]

GHS Pictograms:

Corrosion, Exclamation mark

Signal Word: Danger[1]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

Experimental Protocols

Detailed experimental protocols for the toxicological properties of this compound are not extensively available, with some sources stating that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] However, a general experimental workflow for handling a chemical spill, a critical safety protocol, is outlined below.

References

Crystal Structure of 2-(Furan-2-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of small organic molecules, with a specific focus on 2-(Furan-2-yl)acetic acid. While a comprehensive search of crystallographic databases did not yield a publicly available, fully determined crystal structure for this compound at the time of this publication, this document outlines the essential experimental protocols and workflows that would be employed for such a determination. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are engaged in the structural elucidation of similar furan-containing compounds.

Introduction to this compound

This compound, also known as 2-furanacetic acid, is a carboxylic acid derivative of furan. The furan ring is a heterocyclic aromatic compound that is a common motif in a wide range of biologically active molecules and natural products. The presence of both the furan ring and the carboxylic acid functional group makes this compound an interesting subject for structural studies, as these features allow for a variety of intermolecular interactions, including hydrogen bonding, which are crucial in the formation of crystalline solids. Understanding the three-dimensional arrangement of molecules in the solid state is fundamental for predicting and understanding the physical and chemical properties of a compound, such as its solubility, stability, and bioavailability, which are critical parameters in drug development.

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the atomic-level three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. The following sections detail the typical experimental procedures involved.

Crystallization

The first and often most challenging step is to grow high-quality single crystals of the compound of interest. For a small organic molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top or allowed to slowly diffuse into the solution in a sealed container. This gradual change in solvent composition can induce crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed as a droplet on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the droplet, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and leading to crystal growth.

The choice of solvent is critical and often requires screening a variety of options with different polarities.

Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, usually to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). The positions and intensities of these reflections are recorded by a detector, such as a CCD or a CMOS sensor. A complete dataset is collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Space Group Determination: The symmetry of the diffraction pattern and the systematic absences of certain reflections are used to determine the space group of the crystal.

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that can phase the diffraction data to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This process adjusts the atomic positions, and their anisotropic displacement parameters, to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms can often be located from the difference electron density map or placed in calculated positions. The quality of the final structure is assessed using parameters such as the R-factor.

Data Presentation

As no specific crystal structure data for this compound was found, this section serves as a template for how such data would be presented.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₆H₆O₃ |

| Formula weight | 126.11 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a | To be determined Å |

| b | To be determined Å |

| c | To be determined Å |

| α | To be determined ° |

| β | To be determined ° |

| γ | To be determined ° |

| Volume | To be determined ų |

| Z | To be determined |

| Density (calculated) | To be determined Mg/m³ |

| Absorption coefficient | To be determined mm⁻¹ |

| F(000) | To be determined |

| Crystal size | To be determined mm |

| θ range for data collection | To be determined ° |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int) = value] |

| Completeness to θ = 25.242° | To be determined % |

| Absorption correction | Method used |

| Max. and min. transmission | To be determined |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Largest diff. peak and hole | To be determined e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) |

| O(1)-C(1) | To be determined |

| O(2)-C(1) | To be determined |

| O(3)-C(4) | To be determined |

| O(3)-C(7) | To be determined |

| C(1)-C(2) | To be determined |

| C(2)-C(3) | To be determined |

| C(3)-C(4) | To be determined |

| C(4)-C(5) | To be determined |

| C(5)-C(6) | To be determined |

| C(6)-C(7) | To be determined |

Table 3: Selected Bond Angles (°) for this compound.

| Atoms | Angle (°) |

| O(1)-C(1)-O(2) | To be determined |

| O(1)-C(1)-C(2) | To be determined |

| O(2)-C(1)-C(2) | To be determined |

| C(1)-C(2)-C(3) | To be determined |

| C(2)-C(3)-C(4) | To be determined |

| O(3)-C(4)-C(3) | To be determined |

| O(3)-C(4)-C(5) | To be determined |

| C(3)-C(4)-C(5) | To be determined |

| C(4)-C(5)-C(6) | To be determined |

| C(5)-C(6)-C(7) | To be determined |

| O(3)-C(7)-C(6) | To be determined |

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

Conclusion

While the specific crystal structure of this compound remains to be publicly detailed, the experimental framework for its determination is well-established. The protocols outlined in this guide, from crystallization to structure refinement, represent the standard approach for the structural elucidation of small organic molecules. The determination of this crystal structure would provide valuable insights into the solid-state packing and intermolecular interactions of this furan derivative, which could have important implications for its application in medicinal chemistry and materials science. It is hoped that this technical guide will serve as a useful reference for researchers undertaking such structural investigations.

Thermochemical Analysis of 2-(Furan-2-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of 2-(Furan-2-yl)acetic acid (C₆H₆O₃). Due to the current absence of published experimental thermochemical data for this specific compound, this document outlines the established experimental protocols necessary to determine its key thermodynamic properties. These properties are crucial for understanding the stability, reactivity, and energy content of this compound, which is vital for its application in pharmaceutical development and other chemical industries. The guide details methodologies for determining the standard enthalpy of formation, combustion, and sublimation, as well as its heat capacity. Furthermore, a plausible thermal decomposition pathway is proposed based on the known behavior of related furanic compounds. This document is intended to serve as a foundational resource for researchers undertaking the empirical thermochemical characterization of this compound.

Introduction

This compound is a carboxylic acid derivative of furan. Furan-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as chemical building blocks. A thorough understanding of the thermochemical properties of this compound is essential for process development, safety assessment, and formulation in the pharmaceutical industry. This guide provides the theoretical and practical basis for the experimental determination of these critical parameters.

Thermochemical Properties and Data Presentation

The following tables summarize the key thermochemical parameters to be determined for this compound. At present, these tables are templates awaiting experimental data.

Table 1: Enthalpies of Formation, Combustion, and Sublimation

| Property | Symbol | Value (kJ/mol) | Temperature (K) |

| Standard Molar Enthalpy of Formation (crystal) | ΔfHₘ°(cr) | Data to be determined | 298.15 |

| Standard Molar Enthalpy of Combustion (crystal) | ΔcHₘ°(cr) | Data to be determined | 298.15 |

| Standard Molar Enthalpy of Sublimation | ΔsubHₘ° | Data to be determined | T |

| Standard Molar Enthalpy of Formation (gas) | ΔfHₘ°(g) | Data to be determined | 298.15 |

Table 2: Heat Capacity

| Property | Symbol | Value (J/mol·K) | Temperature (K) |

| Molar Heat Capacity (crystal) | Cₚ,ₘ(cr) | Data to be determined | T |

Experimental Protocols

Determination of the Standard Molar Enthalpy of Combustion and Formation

The standard molar enthalpy of formation of this compound in its crystalline state can be determined indirectly from its standard molar enthalpy of combustion. This is achieved using a static-bomb combustion calorimeter.

Protocol:

-

Sample Preparation: A pellet of high-purity this compound (mass accurately determined) is placed in a crucible within a combustion bomb. A known length of ignition wire is positioned in contact with the pellet.

-

Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure that the final products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Calorimetry: The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached.

-

Calculation: The energy of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are applied for the ignition energy and the formation of nitric acid from residual nitrogen.

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then calculated from the standard molar enthalpy of combustion using Hess's Law, based on the balanced chemical equation for the combustion of this compound:

C₆H₆O₃(cr) + 6O₂(g) → 6CO₂(g) + 3H₂O(l)

ΔfHₘ°(C₆H₆O₃, cr) = [6 * ΔfHₘ°(CO₂, g) + 3 * ΔfHₘ°(H₂O, l)] - ΔcHₘ°(C₆H₆O₃, cr)

Determination of the Standard Molar Enthalpy of Sublimation

The enthalpy of sublimation can be determined using thermogravimetric analysis (TGA).[1]

Protocol:

-

Instrument Setup: A thermogravimetric analyzer is used, with a constant flow of an inert gas (e.g., nitrogen) over the sample.

-

Isothermal Analysis: A small, accurately weighed sample of this compound is heated to a specific isothermal temperature below its melting point. The mass loss over time is recorded. This is repeated at several different temperatures.

-

Sublimation Rate Determination: The rate of mass loss (sublimation rate) is determined from the slope of the mass versus time plot at each temperature.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is derived from the Clausius-Clapeyron equation, by plotting the natural logarithm of the sublimation rate against the reciprocal of the absolute temperature. The slope of the resulting line is proportional to -ΔsubHₘ°/R, where R is the ideal gas constant.

Determination of Heat Capacity

The molar heat capacity of this compound can be measured using Differential Scanning Calorimetry (DSC).[2][3]

Protocol:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min) over the desired temperature range. The differential heat flow to the sample and reference is measured.

-

Heat Capacity Calculation: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

Visualization of Methodologies and Processes